molecular formula C10H20N2O2 B1400154 Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate CAS No. 1158758-79-2

Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate

Cat. No.: B1400154
CAS No.: 1158758-79-2
M. Wt: 200.28 g/mol
InChI Key: JPYCVKPRVHXSNZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate” include a molecular weight of 200.28, and it is an oil at room temperature .

Scientific Research Applications

Synthesis and Molecular Structure

  • It plays a role as an intermediate in the synthesis of complex molecular structures, such as mTOR targeted PROTAC molecules (Zhang et al., 2022).
  • The compound is used in the synthesis of cyclic amino acid esters and characterizing their molecular structure through techniques like NMR spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014).

Role in Organic Synthesis

  • It serves as a key component in the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, which are important in various organic synthesis applications (Ivanov et al., 2017).
  • It's involved in the synthesis of ethyl 7-amino-3-tert-butyl-4-thioxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, demonstrating its utility in creating diverse chemical structures (Mironovich et al., 2012).

Application in Medicinal Chemistry

  • It is used in the synthesis of novel cytotoxic compounds like 3'-(tert-Butyl) 3'-dephenyl analogs of paclitaxel and docetaxel, which have applications in cancer treatment (Ali et al., 1995).
  • The compound is integral to the creation of glutamic acid and glutamine peptides, which act as SARS-CoV 3CL protease inhibitors, showing its potential in addressing viral infections (Sydnes et al., 2006).

Chemical Synthesis and Characterization

  • It's pivotal in synthesizing Schiff base compounds, characterized by X-ray crystallographic analysis, illustrating its significance in the development of complex chemical entities (Çolak et al., 2021).

Derivative Synthesis and Applications

  • It's also used in synthesizing derivatives, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which find applications in the synthesis of enantiomerically pure compounds (Studer et al., 1995).

Properties

IUPAC Name

tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4/h5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYCVKPRVHXSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
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Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
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Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate
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Reactant of Route 6
Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate

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